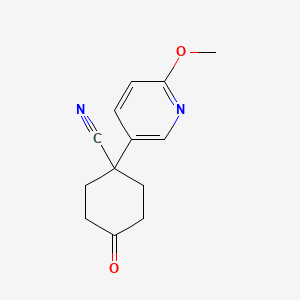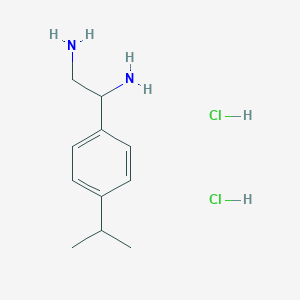
1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The compound is typically found in its dihydrochloride salt form, enhancing its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting amine is purified through recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which is then isolated by filtration and drying.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation Products: Imines or amides.
Reduction Products: Secondary amines.
Substitution Products: N-alkyl or N-acyl derivatives.
科学的研究の応用
1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
類似化合物との比較
- 1-(4-Methyl-phenyl)-ethane-1,2-diamine 2HCl
- 1-(4-Ethyl-phenyl)-ethane-1,2-diamine 2HCl
- 1-(4-Tert-butyl-phenyl)-ethane-1,2-diamine 2HCl
Uniqueness: 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
特性
分子式 |
C11H20Cl2N2 |
|---|---|
分子量 |
251.19 g/mol |
IUPAC名 |
1-(4-propan-2-ylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-8(2)9-3-5-10(6-4-9)11(13)7-12;;/h3-6,8,11H,7,12-13H2,1-2H3;2*1H |
InChIキー |
RPAKCMUPSVEOJU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


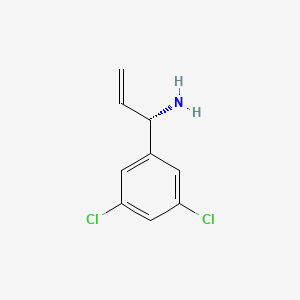
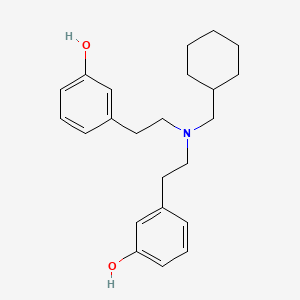

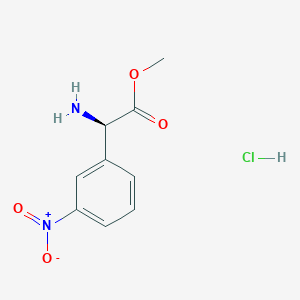
![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)
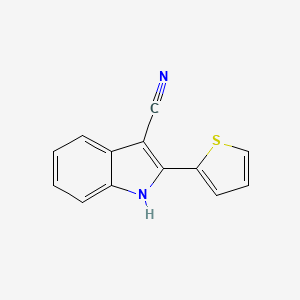
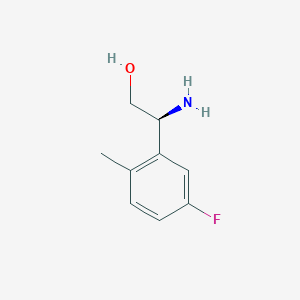
![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)

